molecular formula C19H24ClNO2 B13404638 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13404638
M. Wt: 333.8 g/mol
InChI Key: UGIORCQSLRFNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound is characterized by the presence of ethoxy groups at the 6 and 7 positions of the isoquinoline ring, a phenyl group at the 1 position, and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and an amine.

    Cyclization: The key step involves the cyclization of the intermediate to form the tetrahydroisoquinoline core. This can be achieved using various cyclization methods such as the Pomeranz-Fritsch reaction.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines.

Scientific Research Applications

6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with methoxy groups instead of ethoxy groups.

    1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl and ethoxy groups, representing a simpler structure.

    6,7-Dihydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Contains hydroxy groups instead of ethoxy groups.

Uniqueness

The presence of ethoxy groups at the 6 and 7 positions and the phenyl group at the 1 position make 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride unique. These structural features contribute to its specific chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C19H23NO2.ClH/c1-3-21-17-12-15-10-11-20-19(14-8-6-5-7-9-14)16(15)13-18(17)22-4-2;/h5-9,12-13,19-20H,3-4,10-11H2,1-2H3;1H

InChI Key

UGIORCQSLRFNII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OCC.Cl

Origin of Product

United States

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